molecular formula C6H8ClF2NO2 B13471643 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B13471643
M. Wt: 199.58 g/mol
InChI Key: UTIYRJUDVULZGZ-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and stability. The presence of amino and difluoro groups further enhances its chemical properties, making it a valuable building block for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-difluorobicyclo[111]pentane-1-carboxylic acid hydrochloride typically involves multiple steps One common method starts with the preparation of a bicyclo[11For instance, a one-pot synthesis approach can be employed, where an α-allyldiazoacetate precursor undergoes cyclopropanation and subsequent reaction with difluorocarbene . This method is efficient and allows for the rapid generation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often include the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize any potential side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the amino and difluoro groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of new drugs due to its unique structural properties and potential biological activity . Additionally, this compound finds applications in the pharmaceutical industry for the design of novel therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the amino and difluoro groups allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may target enzymes, receptors, or other proteins, leading to various biological effects .

Properties

Molecular Formula

C6H8ClF2NO2

Molecular Weight

199.58 g/mol

IUPAC Name

3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7F2NO2.ClH/c7-6(8)4(3(10)11)1-5(6,9)2-4;/h1-2,9H2,(H,10,11);1H

InChI Key

UTIYRJUDVULZGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)N)C(=O)O.Cl

Origin of Product

United States

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